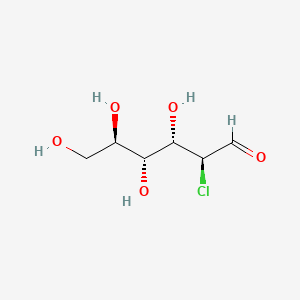

2-Deoxy-2-chloro-D-mannose

描述

2-Deoxy-2-chloro-D-mannose is a chemically modified monosaccharide in which the hydroxyl (-OH) group at the C2 position of D-mannose is replaced by a chlorine atom. Its molecular formula is C₆H₁₁ClO₅, with a molecular weight of 198.60 g/mol . While its CAS number is inconsistently reported, Santa Cruz Biotechnology lists it as 74950-97-3 . This compound is structurally analogous to naturally occurring sugars but exhibits distinct biochemical properties due to halogen substitution, making it valuable for metabolic studies and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-chloro-D-mannose typically involves the chlorination of D-mannose. One common method is the reaction of D-mannose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride and pyridine remains common, but alternative chlorinating agents may also be employed depending on the specific requirements of the production process.

化学反应分析

Types of Reactions

2-Deoxy-2-chloro-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-deoxy-2-hydroxy-D-mannose, 2-deoxy-2-amino-D-mannose, or 2-deoxy-2-thio-D-mannose.

Oxidation: Formation of 2-deoxy-2-chloro-D-mannonic acid.

Reduction: Formation of 2-deoxy-2-chloro-D-mannitol.

科学研究应用

2-Deoxy-2-chloro-D-mannose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and its potential as a metabolic inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with glycolysis.

Industry: Utilized in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 2-Deoxy-2-chloro-D-mannose involves its incorporation into metabolic pathways where it acts as a competitive inhibitor. By mimicking the structure of D-mannose, it interferes with enzymes involved in glycolysis and glycosylation processes. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Deoxy-2-chloro-D-glucose

- Structure: Chlorine substitution at C2 of D-glucose instead of D-mannose.

- Molecular Formula: C₆H₁₁ClO₅ (same as 2-deoxy-2-chloro-D-mannose).

- CAS Number : 14685-79-1 .

- Key Differences :

- Stereochemistry : The spatial arrangement of hydroxyl groups differs at C2 and C4, altering substrate specificity in enzymatic reactions .

- Biological Activity : 2-Chloro-2-deoxy-D-glucose is reported to inhibit glucose metabolism more aggressively due to its structural mimicry of glucose, a primary cellular energy source .

2-Amino-2-deoxy-D-mannose (D-Mannosamine)

- Structure: An amino (-NH₂) group replaces the C2 hydroxyl.

- Molecular Formula: C₆H₁₃NO₅·HCl (as hydrochloride salt); MW = 215.63 g/mol .

- CAS Number : 5505-63-5 .

- Applications :

2-Fluoro-2-deoxy-D-mannose

- Structure : Fluorine substitution at C2.

- CAS Number : 38440-79-8 .

- Stability: Fluorinated sugars are generally more stable than chlorinated analogs, reducing unintended side reactions .

3-Deoxy-3-fluoro-D-mannose and 4-Deoxy-4-fluoro-D-mannose

Comparative Analysis Table

生物活性

2-Deoxy-2-chloro-D-mannose (2-CG) is a halogenated analog of D-mannose, a naturally occurring sugar. It has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and immunology. This article explores the biological activity of 2-CG, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other derivatives.

The biological activity of 2-CG is primarily attributed to its role in inhibiting glycolysis, similar to its analogs like 2-deoxy-D-glucose (2-DG). Upon entering cells, 2-CG is phosphorylated by hexokinase to form 2-CG-6-phosphate, which disrupts normal glucose metabolism by inhibiting key glycolytic enzymes. This accumulation leads to energy deprivation within the cell, promoting apoptosis and autophagy in cancer cells.

Key Mechanisms:

- Inhibition of Glycolysis : 2-CG competes with glucose for uptake via glucose transporters (GLUTs), resulting in reduced ATP production and increased reactive oxygen species (ROS) generation, which can lead to cell death .

- Impact on Protein Maturation : The compound interferes with mannose-dependent glycosylation processes, potentially affecting protein maturation and immune responses .

- Modulation of Apoptosis : Studies indicate that 2-CG can sensitize cells to apoptosis-inducing signals by modifying the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Comparative Studies

Research comparing the biological activity of 2-CG with other halogenated derivatives has revealed significant insights into their relative efficacy:

| Compound | IC50 (µM) | Glycolysis Inhibition | Binding Affinity to Hexokinase |

|---|---|---|---|

| 2-Deoxy-D-glucose | 20 | Moderate | High |

| This compound (2-CG) | 15 | Strong | Moderate |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 5 | Very Strong | Highest |

| 2-Deoxy-2-bromo-D-glucose (2-BG) | 25 | Weak | Low |

This table illustrates that while 2-CG shows promising inhibition of glycolysis, fluorinated derivatives like 2-FG exhibit superior potency, indicating that modifications at the C-2 position significantly influence biological activity .

Case Studies

-

Cancer Treatment : In vitro studies have demonstrated that treatment with 2-CG leads to significant cytotoxic effects in various cancer cell lines, including glioblastoma. The compound's ability to inhibit glycolysis was shown to enhance the efficacy of radiation therapy by increasing cancer cell sensitivity to radiation-induced damage .

- Study Findings : In a controlled experiment involving glioblastoma cells, administration of 2-CG resulted in a reduction in cell viability by approximately 60% compared to untreated controls.

-

Viral Infections : Research into the immunological effects of 2-CG has indicated its potential as an antiviral agent. By disrupting glycosylation processes necessary for viral evasion of the immune system, 2-CG may expose viral antigens more effectively, enhancing immune recognition and response .

- Clinical Implications : This property suggests that 2-CG could be developed as an adjunct therapy in viral infections where glycosylation plays a critical role in pathogenesis.

Future Directions

The ongoing exploration of halogenated sugars like this compound holds promise for developing novel therapeutic strategies against cancer and viral diseases. Future research should focus on:

- Pharmacokinetics : Understanding how modifications affect the absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Investigating the synergistic effects when combined with existing chemotherapeutics or immunotherapies.

- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in human subjects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Deoxy-2-chloro-D-mannose, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of D-mannose derivatives. For example, substituting the hydroxyl group at the C2 position with chlorine via nucleophilic substitution under controlled conditions. Key parameters include reaction temperature (optimized between 40–60°C), choice of chlorinating agent (e.g., thionyl chloride or HCl gas), and inert atmosphere to prevent side reactions. Purification via column chromatography or recrystallization is critical to isolate the product. Parallel methods for fluoro analogs (e.g., 2-deoxy-2-fluoro-D-mannose) suggest similar procedural rigor .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Methodological Answer : The compound requires strict safety protocols due to its hazardous nature (e.g., skin/eye irritation risks). Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation. Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Regular purity checks via HPLC or TLC are advised to monitor degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms structural integrity by identifying chlorine-induced shifts in the C2 position. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy verifies the absence of hydroxyl groups at C2. Compare data with published spectra of analogous compounds (e.g., 2-deoxy-2-fluoro-D-mannose) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during chlorination of D-mannose derivatives?

- Methodological Answer : Competing oxidation or over-chlorination can occur. Use kinetic control by limiting reaction time (1–3 hours) and employing selective catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates promptly. Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. What advanced strategies resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell-specific glycosylation machinery. Design dose-response assays with isogenic cell lines (wild-type vs. glycosylation-deficient mutants) to isolate mechanisms. Use isotopic labeling (e.g., ¹⁴C) to track metabolic incorporation and validate uptake differences. Cross-reference findings with glycobiology databases to contextualize results .

Q. How can researchers investigate the role of this compound in modulating glycosidase enzyme kinetics?

- Methodological Answer : Perform in vitro enzyme assays using purified glycosidases (e.g., α-mannosidase) with the compound as a competitive inhibitor. Measure kinetic parameters (Km, Vmax) via spectrophotometry or fluorimetry. Include controls with unmodified D-mannose and transition-state analogs. Molecular docking simulations can predict binding interactions, which should be validated via X-ray crystallography .

Q. What experimental designs are suitable for studying the compound’s potential as a metabolic probe in tumor imaging?

- Methodological Answer : Adapt radiolabeling techniques used for 2-deoxy-2-¹⁸F-fluoro-D-mannose. Synthesize ²-deoxy-2-chloro-D-mannose with a radioactive isotope (e.g., ³⁶Cl) and conduct biodistribution studies in tumor-bearing models. Use PET/CT imaging to compare uptake with healthy tissues. Validate specificity via blocking assays with excess unlabeled compound .

Q. Tables for Key Data

属性

IUPAC Name |

(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。